5-(Aminomethyl)pyridin-2-ol dihydrobromide

Description

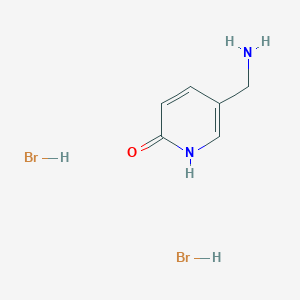

5-(Aminomethyl)pyridin-2-ol dihydrobromide (CAS: 1235439-27-6) is a pyridine derivative with the molecular formula C₆H₁₀Br₂N₂O and a molecular weight of 285.98 g/mol . It is a dihydrobromide salt, characterized by an aminomethyl (-CH₂NH₂) group at the 5-position and a hydroxyl (-OH) group at the 2-position of the pyridine ring.

Structure

2D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2BrH/c7-3-5-1-2-6(9)8-4-5;;/h1-2,4H,3,7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYAUNMGRZVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315367-44-2 | |

| Record name | 5-(aminomethyl)pyridin-2-ol dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Preparation Method

Protection Reaction

- Starting Material: 2-amino-5-halogenated pyridine (e.g., 2-amino-5-bromopyridine or 2-amino-5-iodopyridine).

- Reagents: 2,5-hexanedione and p-toluenesulfonic acid hydrate in toluene.

- Conditions: Reflux under anhydrous conditions for approximately 4 hours to form a protected intermediate.

- Purpose: The amino group is protected via formation of an amido group to prevent side reactions during subsequent substitution.

| Component | Amount |

|---|---|

| 2-amino-5-bromopyridine | 0.5 mol (86.5 g) |

| 2,5-hexanedione | 0.55 mol (67.2 g) |

| p-Toluenesulfonic acid hydrate | 8.6–11 g (10%) |

| Toluene | 350 mL |

- After reflux, the reaction mixture is cooled, washed sequentially with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield a brown oil intermediate with a yield of approximately 99%.

Substitution Reaction

- Reagents: Sodium hydride (NaH), 4-methoxybenzyl alcohol, copper(I) iodide (CuI), and N,N-dimethylacetamide (DMAc).

- Conditions: Under nitrogen atmosphere, NaH is reacted with 4-methoxybenzyl alcohol at 30–40 °C, followed by addition of the protected intermediate and CuI catalyst. The mixture is heated to 80–95 °C until reaction completion.

- Purpose: Introduces the aminomethyl substituent via nucleophilic substitution on the halogenated pyridine ring.

| Component | Amount |

|---|---|

| NaH (60%) | 0.45 mol (18.0 g) |

| 4-methoxybenzyl alcohol | 60 g |

| CuI | 2.9 g |

| DMAc | 200 mL |

- After reaction, the mixture is quenched with water and extracted with methyl tert-butyl ether (MTBE), dried, and concentrated to yield crude 2-(2',5'-dimethylpyrrole)-5-methoxypyridine with a yield of about 99%.

Deprotection Reaction and Hydroxylation

- Reagents: Hydrogen bromide in acetic acid (hydrobromic acid acetum) or hydrogen chloride in acetic acid.

- Conditions: The crude product is treated with hydrobromic acid at 40–50 °C (or hydrogen chloride at 60–70 °C) until completion, monitored by thin-layer chromatography (TLC).

- Purpose: Removes the protective groups and introduces the hydroxyl group at the 2-position, yielding 5-(aminomethyl)pyridin-2-ol hydrobromide or hydrochloride salts.

| Component | Amount |

|---|---|

| Hydrogen bromide acetum | 600 mL |

| Crude intermediate | 0.5 mol (100 g) |

- After reaction, the mixture is cooled to 5–10 °C, filtered, washed with MTBE, and dried to obtain the target compound as a yellow solid with a yield of approximately 77% for hydrobromide salt.

Data Table Summarizing Key Reaction Steps and Yields

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1. Protection | Amido protection | 2,5-Hexanedione, p-Toluenesulfonic acid, Toluene, reflux | Protected intermediate (brown oil) | 99 |

| 2. Substitution | Nucleophilic substitution | NaH, 4-Methoxybenzyl alcohol, CuI, DMAc, 80–95 °C | Crude 2-(2',5'-dimethylpyrrole)-5-methoxypyridine | 99 |

| 3. Deprotection & Hydroxylation | Acidic deprotection and demethylation | Hydrogen bromide acetum, 40–50 °C | 5-(Aminomethyl)pyridin-2-ol dihydrobromide | 77 |

Alternative and Related Preparation Insights

- Some methods involve the use of 2-amino-5-iodopyridine as starting material, which follows similar protection, substitution, and deprotection steps but may have lower yields during demethylation with boron tribromide.

- The formation of dihydrobromide salt is typically achieved by reaction with hydrobromic acid, which stabilizes the aminomethyl and hydroxyl functionalities as a crystalline solid suitable for isolation.

- Elevated temperatures (up to 150–220 °C) and controlled addition of hydrobromic acid can be employed in related pyridine derivatives to ensure complete conversion and high purity.

Research Findings on Preparation Efficiency and Industrial Value

- The described synthetic route using 2-amino-5-bromopyridine is cost-effective and environmentally friendly compared to older methods relying on 2-amino-5-iodopyridine.

- The protection and deprotection strategy allows for high selectivity and yield, minimizing by-products and purification steps.

- The final dihydrobromide salt form enhances compound stability and facilitates handling in pharmaceutical or materials research.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridin-2-ol dihydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 5-(Aminomethyl)pyridin-2-ol dihydrobromide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that modifications in the aminomethyl group can enhance antimicrobial efficacy against resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to interact with specific cellular targets involved in cancer progression has been documented. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in leukemia and solid tumors . Further research is needed to elucidate the exact mechanisms and optimize its therapeutic use.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyridine derivatives. This compound has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its unique chemical properties allow it to act as a building block for creating materials with specific electrical or optical characteristics. For example, incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme interactions. Its structural features enable it to bind selectively to certain enzymes, providing insights into enzyme kinetics and inhibition mechanisms. This application is crucial for drug design, particularly in developing enzyme inhibitors for therapeutic purposes .

Receptor Binding Studies

The compound's ability to interact with various receptors makes it valuable in pharmacological studies. Investigations into its binding affinity with neurotransmitter receptors have revealed potential implications for treating psychiatric disorders . Understanding these interactions can lead to the development of novel therapeutic agents targeting specific receptor pathways.

Case Studies

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are often studied using advanced techniques like molecular docking and computational modeling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 5-(Aminomethyl)pyridin-2-ol dihydrobromide with related pyridine derivatives:

Key Differences and Implications

Salt vs. Neutral Forms: The dihydrobromide form of 5-(Aminomethyl)pyridin-2-ol distinguishes it from neutral analogs like 2-Amino-3-bromo-5-hydroxypyridine. The salt form improves aqueous solubility and thermal stability, making it preferable for formulations requiring controlled release .

Halogen vs. Aminomethyl Functionalization: Halogenated derivatives (e.g., 5-Bromo-3-iodopyridin-2-ol) are tailored for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas the aminomethyl group in the target compound offers a site for further derivatization (e.g., amide bond formation) .

Steric Effects : Methyl-substituted compounds like 5-Bromo-4,6-dimethylpyridin-2-ol exhibit steric hindrance, which may reduce reactivity at the 2-OH group compared to the target compound .

Biological Activity

5-(Aminomethyl)pyridin-2-ol dihydrobromide (CAS No. 1315367-44-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, structure-activity relationships (SAR), and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an aminomethyl group and a hydroxyl group. Its molecular formula is C7H9Br2N2O, and it has a molecular weight of 267.06 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds related to 5-(Aminomethyl)pyridin-2-ol exhibit promising anticancer properties. For instance, derivatives of pyridin-2-amine have been shown to inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Aminomethyl)pyridin-2-ol | A549 | 10 | Induction of apoptosis |

| Compound X | HeLa | 8 | Inhibition of cell proliferation |

| Compound Y | MCF7 | 12 | Disruption of mitochondrial function |

Research indicates that the presence of the aminomethyl group enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| E. coli | 64 |

| Klebsiella pneumoniae | 128 |

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyridine derivatives. Modifications to the pyridine ring and substituents can significantly influence their pharmacological effects.

Key Findings:

- Substituent Effects: The introduction of electron-donating groups enhances anticancer activity.

- Hydroxyl Group Positioning: The position of the hydroxyl group affects solubility and bioavailability.

- Aminomethyl Group: Essential for increased interaction with biological targets.

These insights guide future synthetic efforts to enhance efficacy while minimizing toxicity .

The mechanisms through which 5-(Aminomethyl)pyridin-2-ol exerts its biological effects are multifaceted:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Interaction with Receptors: The compound can modulate receptor activity associated with cell signaling pathways relevant to cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of pyridine derivatives:

- Cystic Fibrosis Treatment: Research on related compounds has shown promise in rescuing defective CFTR proteins in cystic fibrosis models, suggesting a broader application for pyridine derivatives in genetic diseases .

- Antimicrobial Resistance: A study highlighted the effectiveness of modified pyridine compounds against resistant strains, showcasing their potential in addressing public health challenges posed by antibiotic resistance .

Q & A

Basic Question: What are the optimal synthetic routes for 5-(Aminomethyl)pyridin-2-ol dihydrobromide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves bromination of pyridine derivatives followed by aminomethylation. Key steps include:

- Bromination: Use bromine or NBS (N-bromosuccinimide) in anhydrous conditions to introduce bromine at the 5-position of pyridin-2-ol. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination .

- Aminomethylation: React the brominated intermediate with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Optimize stoichiometry (e.g., 1:2:1 molar ratio of bromopyridinol:formaldehyde:ammonia) to maximize yield .

- Salt Formation: Treat the product with HBr in ethanol to form the dihydrobromide salt. Recrystallization from ethanol/water mixtures improves purity .

Yield Improvement: Use inert atmospheres (N₂/Ar) to prevent oxidation and catalytic agents like ZnCl₂ to accelerate aminomethylation .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) resolves impurities. Retention time comparison with standards ensures purity .

- Spectroscopy:

- Elemental Analysis: Verify Br content (~34.2% theoretical for dihydrobromide) .

Advanced Question: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13). The compound is most stable at pH 4–6 (similar to pyridin-2-ol derivatives), with degradation observed at extreme pH due to hydrolysis of the aminomethyl group .

- Thermal Stability: Use TGA/DSC to identify decomposition points (expected >180°C based on pyridine analogs). Store at 2–8°C in desiccators to prevent hygroscopic degradation .

Advanced Question: What strategies are recommended for resolving contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .

- Mechanistic Profiling: Use fluorescence assays (e.g., propidium iodide for membrane integrity) or biofilm inhibition assays to distinguish between direct antimicrobial action and host cell cytotoxicity .

- Control Experiments: Include reference compounds (e.g., 5-bromo-2-hydroxypyrimidine) to validate assay specificity .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling due to respiratory hazards .

- Spill Management: Neutralize with 10% sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Waste Disposal: Incinerate in certified facilities compliant with halogenated waste regulations .

Advanced Question: How can researchers optimize analytical methods (e.g., LC-MS) for quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS Parameters: Use a polar embedded column (e.g., ACE C18-PFP) with 0.1% formic acid in mobile phases. Set ESI+ mode for protonated ions (expected m/z ~278 for [M+H]⁺) .

- Impurity Profiling: Spike samples with known degradation products (e.g., de-brominated analogs) to validate method sensitivity .

Advanced Question: What mechanistic insights exist for the role of the aminomethyl group in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationships (SAR): Compare with analogs lacking the aminomethyl group (e.g., 5-bromo-pyridin-2-ol). The aminomethyl group enhances solubility and hydrogen-bonding capacity, improving interaction with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with microbial vs. mammalian targets .

Advanced Question: How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?

Methodological Answer:

- Animal Models: Administer via oral/i.v. routes in rodents (e.g., Sprague-Dawley rats) and collect plasma samples at intervals (0–24 hrs).

- Bioanalysis: Use LC-MS/MS to quantify plasma concentrations. Prepare calibration curves with deuterated internal standards (e.g., D₄-5-(Aminomethyl)pyridin-2-ol) .

- PK Parameters: Calculate AUC, Cₘₐₓ, and t₁/₂. Compare with reference drugs to assess absorption efficiency .

Advanced Question: How do researchers address discrepancies in melting point data reported for similar pyridine derivatives?

Methodological Answer:

- Recrystallization Solvents: Test polar (water) vs. non-polar (hexane) solvents to isolate polymorphs. For example, 5-bromo-2-hydroxypyrimidine shows mp variability (180–183°C vs. ~230°C) depending on hydration .

- DSC Validation: Use differential scanning calorimetry to detect phase transitions and confirm reported values .

Advanced Question: What functionalization strategies are recommended for modifying the aminomethyl group to enhance target specificity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.